4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a pyrazole ring, and a dioxabicycloheptane moiety.
Preparation Methods
The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Cyclization: The dioxabicycloheptane moiety is introduced through a cyclization reaction involving an epoxide and a suitable nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The dioxabicycloheptane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The dioxabicycloheptane moiety may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole include:
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: This compound has a similar structure but differs in the position of the dioxabicycloheptane moiety.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound contains a similar dioxabicycloheptane moiety but has a different core structure.
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate: This compound also features the dioxabicycloheptane moiety but is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-5-13-3-2-7(9)14-9/h4,7H,2-3,5H2,1H3 |
InChI Key |
IQWUZYPPYZLUQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23COCCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.